molecular formula C22H20ClN7O6 B11983112 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11983112
M. Wt: 513.9 g/mol
InChI Key: IRVDEUJYCXRLAM-YSURURNPSA-N
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Description

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates.

    Introduction of the chlorophenoxy group: This step involves the reaction of the purine intermediate with 4-chlorophenol under basic conditions.

    Hydrazinylation: The final step involves the reaction of the intermediate with a hydrazine derivative to introduce the nitrobenzylidene hydrazinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products

    Oxidation: Products include the corresponding ketones or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s purine core makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and receptors.

Medicine

The compound’s structure suggests potential pharmaceutical applications, particularly in the development of drugs targeting purine-related pathways. It could be explored for its activity against certain diseases, including cancer and viral infections.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism or signaling pathways. The nitrobenzylidene hydrazinyl group may also contribute to its activity by forming reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxoindolin-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The unique combination of the chlorophenoxy, hydroxypropyl, and nitrobenzylidene hydrazinyl groups in 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione sets it apart from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20ClN7O6

Molecular Weight

513.9 g/mol

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C22H20ClN7O6/c1-28-19-18(20(32)26-22(28)33)29(11-16(31)12-36-17-7-5-14(23)6-8-17)21(25-19)27-24-10-13-3-2-4-15(9-13)30(34)35/h2-10,16,31H,11-12H2,1H3,(H,25,27)(H,26,32,33)/b24-10+

InChI Key

IRVDEUJYCXRLAM-YSURURNPSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC(COC4=CC=C(C=C4)Cl)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC(COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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